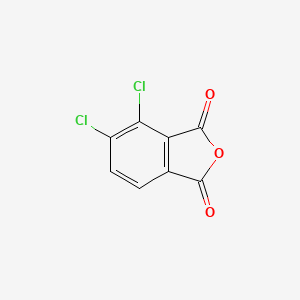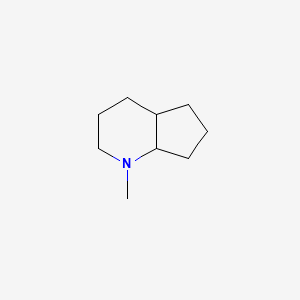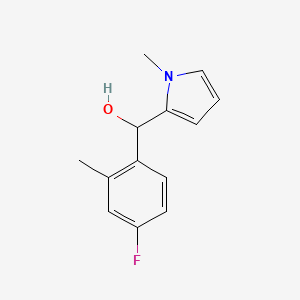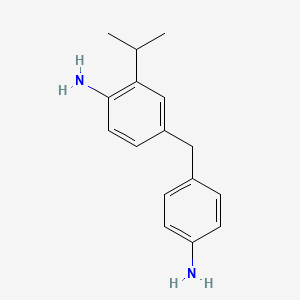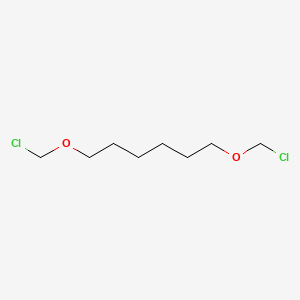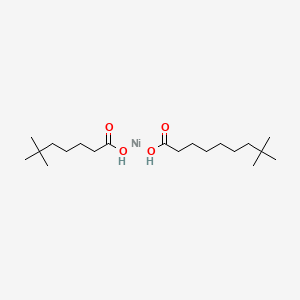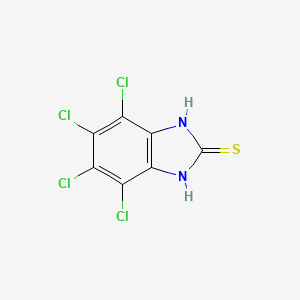
2H-Pyrrole, 3,4-dihydro-5-undecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrole, 3,4-dihydro-5-undecyl-: is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of an undecyl group at the 5-position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-5-undecyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . For 2H-Pyrrole, 3,4-dihydro-5-undecyl-, the starting materials would include a 1,4-dicarbonyl compound with an undecyl substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of catalysts such as iron(III) chloride in water can facilitate the reaction under mild conditions .
化学反应分析
Types of Reactions
2H-Pyrrole, 3,4-dihydro-5-undecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert it to dihydropyrroles.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrroles.
Substitution: Halogenated pyrroles.
科学研究应用
2H-Pyrrole, 3,4-dihydro-5-undecyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other materials.
作用机制
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-undecyl- involves its interaction with various molecular targets. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the undecyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
相似化合物的比较
Similar Compounds
Uniqueness
2H-Pyrrole, 3,4-dihydro-5-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the undecyl group at the 5-position differentiates it from other pyrrole derivatives, potentially leading to unique biological activities and applications.
属性
CAS 编号 |
113236-71-8 |
|---|---|
分子式 |
C15H29N |
分子量 |
223.40 g/mol |
IUPAC 名称 |
5-undecyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h2-14H2,1H3 |
InChI 键 |
CFVSWFHBBBIPAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=NCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


